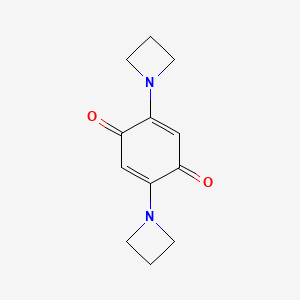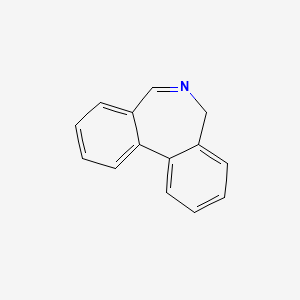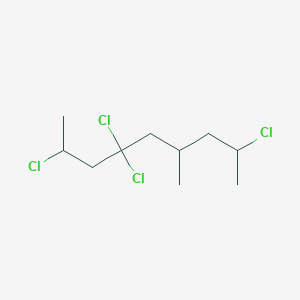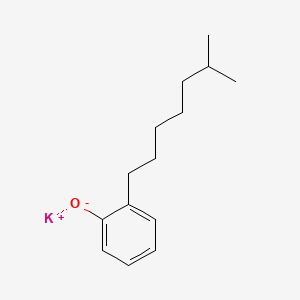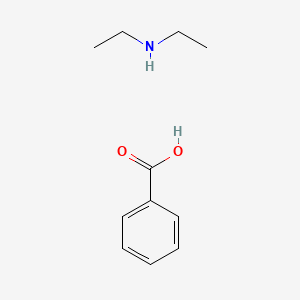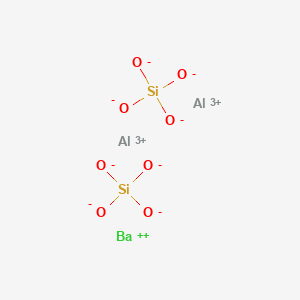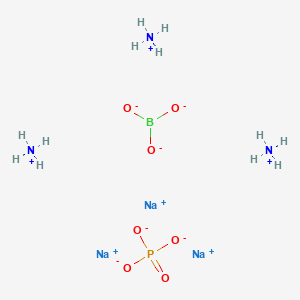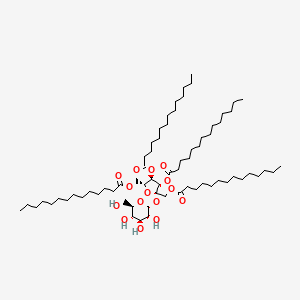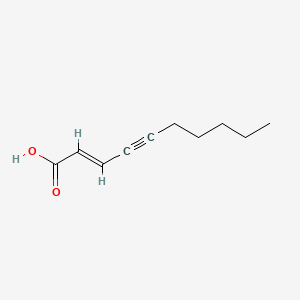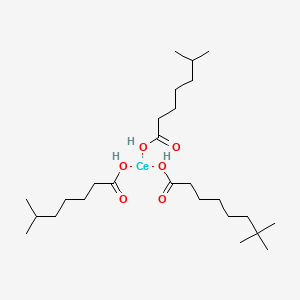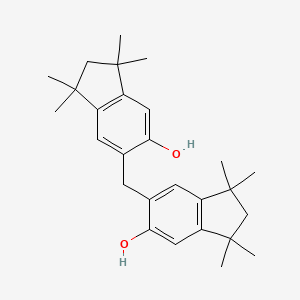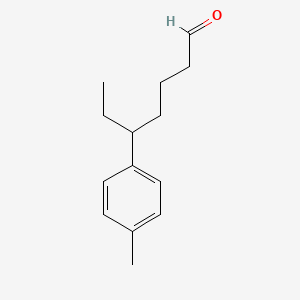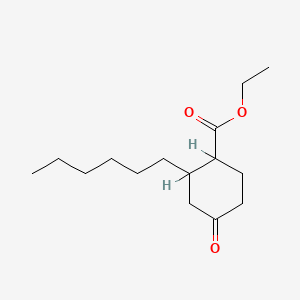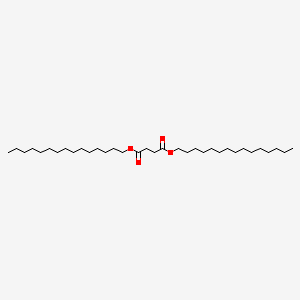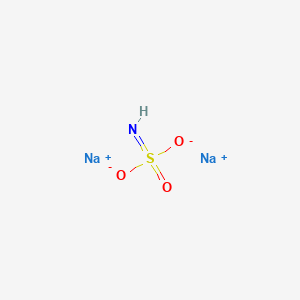
Disodium sulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium sulphamate, also known as disodium sulfamate, is an inorganic compound with the chemical formula H4N2Na2O6S2. It is a white crystalline solid that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium sulphamate can be synthesized through the reaction of sulphamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The reaction can be represented as follows:
H3NSO3+2NaOH→H4N2Na2O6S2+H2O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing sulphamic acid with sodium carbonate or sodium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphate compounds.
Reduction: It can be reduced to form sulphite compounds.
Substitution: It can participate in substitution reactions where the sulphamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Sodium sulphate.
Reduction: Sodium sulphite.
Substitution: Various substituted sulphamate derivatives.
Applications De Recherche Scientifique
Disodium sulphamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of cleaning agents, herbicides, and flame retardants.
Mécanisme D'action
The mechanism of action of disodium sulphamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include the inhibition of sulphate-reducing enzymes and the modification of protein structures.
Comparaison Avec Des Composés Similaires
Disodium sulphamate can be compared with other similar compounds such as sodium sulphate, sodium sulphite, and sodium bisulphate. While all these compounds contain sulphur and sodium, this compound is unique due to its sulphamate group, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
Sodium sulphate (Na2SO4): Used as a drying agent and in the manufacture of detergents.
Sodium sulphite (Na2SO3): Used as a preservative and in the paper industry.
Sodium bisulphate (NaHSO4): Used in cleaning agents and as a pH adjuster.
This compound stands out due to its specific applications in enzyme inhibition and its role in various industrial processes.
Propriétés
Numéro CAS |
83930-11-4 |
|---|---|
Formule moléculaire |
HNNa2O3S |
Poids moléculaire |
141.06 g/mol |
Nom IUPAC |
disodium;imino-dioxido-oxo-λ6-sulfane |
InChI |
InChI=1S/H3NO3S.2Na/c1-5(2,3)4;;/h(H3,1,2,3,4);;/q;2*+1/p-2 |
Clé InChI |
IGHQBRQFVQNPAO-UHFFFAOYSA-L |
SMILES canonique |
N=S(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


